

Cross-validation of AZD 4017's effects in different research models

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Compound of Interest

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AZD4017: A Comparative Analysis Across Diverse Research Models

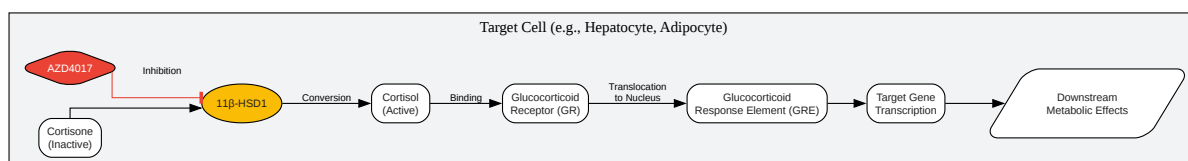
An objective guide for researchers on the therapeutic potential and mechanistic action of the 11 β -HSD1 inhibitor, AZD4017.

AZD4017, a selective inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1), has been investigated across a range of therapeutic areas, capitalizing on its ability to reduce the intracellular conversion of inactive cortisone to active cortisol. This guide provides a comparative overview of the effects of AZD4017 in different human research models, including type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), and idiopathic intracranial hypertension (IIH). The data presented is compiled from various clinical studies to aid researchers, scientists, and drug development professionals in evaluating its potential applications.

Mechanism of Action

AZD4017 is an orally bioavailable, selective inhibitor of the enzyme 11 β -HSD1.^{[1][2]} This enzyme is highly expressed in metabolic tissues such as the liver, adipose tissue, and skeletal muscle.^[1] It plays a crucial role in regulating intracellular glucocorticoid levels by converting inactive cortisone to the active glucocorticoid, cortisol.^[1] By inhibiting 11 β -HSD1, AZD4017 reduces local cortisol concentrations in target tissues, thereby mitigating the detrimental effects

of excess glucocorticoids, such as insulin resistance and adiposity, without suppressing the systemic anti-inflammatory actions of glucocorticoids.[1]



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Caption: Mechanism of action of AZD4017.

Comparative Efficacy in Clinical Research Models

AZD4017 has been evaluated in several phase II clinical trials, demonstrating varied efficacy across different patient populations and endpoints. The following tables summarize the key quantitative findings from these studies.

Type 2 Diabetes Mellitus: Wound Healing

A pilot randomized controlled trial investigated the effect of AZD4017 on wound healing and skin integrity in adults with type 2 diabetes.

Outcome Measure	AZD4017 Group	Placebo Group	Percentage Difference	Citation
Systemic 11 β -HSD1 Activity Reduction	87% reduction	No significant change	87%	[3] [4] [5]
Wound Diameter (Day 2)	0.98 mm	1.51 mm	34% smaller	[5]
Wound Diameter (Day 30, after repeat wounding)	0.70 mm	1.35 mm	48% smaller	[5]

Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH)

A phase II, randomized, double-blind, placebo-controlled study assessed the impact of AZD4017 on hepatic fat and cortisol production in patients with NAFLD or NASH, with or without type 2 diabetes.

Outcome Measure	AZD4017 Group	Placebo Group	P-value	Citation
Change in Liver Fat Fraction (Overall Population)	-0.667 (SD 5.246)	0.139 (SD 4.323)	0.441	[6] [7] [8]
Change in Liver Fat Fraction (NASH and T2D Subgroup)	-1.087 (SD 5.374)	1.675 (SD 3.318)	0.033	[6] [7] [8]
Conversion of ¹³ C Cortisone to ¹³ C Cortisol	Blocked in 100% of patients	No inhibition	-	[6] [7]

Idiopathic Intracranial Hypertension (IIH)

A phase II double-blind, randomized, placebo-controlled trial evaluated the efficacy of AZD4017 in treating IIH in a cohort of overweight women.

Outcome Measure	AZD4017 Group	Placebo Group	P-value (between groups)	Citation
Change in Intracranial Pressure (ICP) at 12 weeks	-4.3 cmH ₂ O (SD 5.7)	-0.3 cmH ₂ O (SD 5.9)	0.2	[9]
Systemic 11 β -HSD1 Activity Suppression	70%	No significant change	<0.0001	[10]
Hepatic 11 β -HSD1 Activity Suppression	85.9%	No significant change	<0.0001	[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are the protocols for the key studies cited.

Wound Healing in Type 2 Diabetes

- Study Design: A double-blind, randomized, placebo-controlled, parallel-group phase 2b pilot trial.[\[5\]](#)
- Participants: Adults with type 2 diabetes (n=28), with 14 in the AZD4017 group and 14 in the placebo group.[\[5\]](#)
- Intervention: Oral AZD4017 or a matching placebo for 35 days.[\[5\]](#)[\[11\]](#)
- Procedure: Participants underwent 3 mm full-thickness punch skin biopsies at baseline and day 28. Wound healing was monitored after 2 and 7 days.[\[4\]](#)

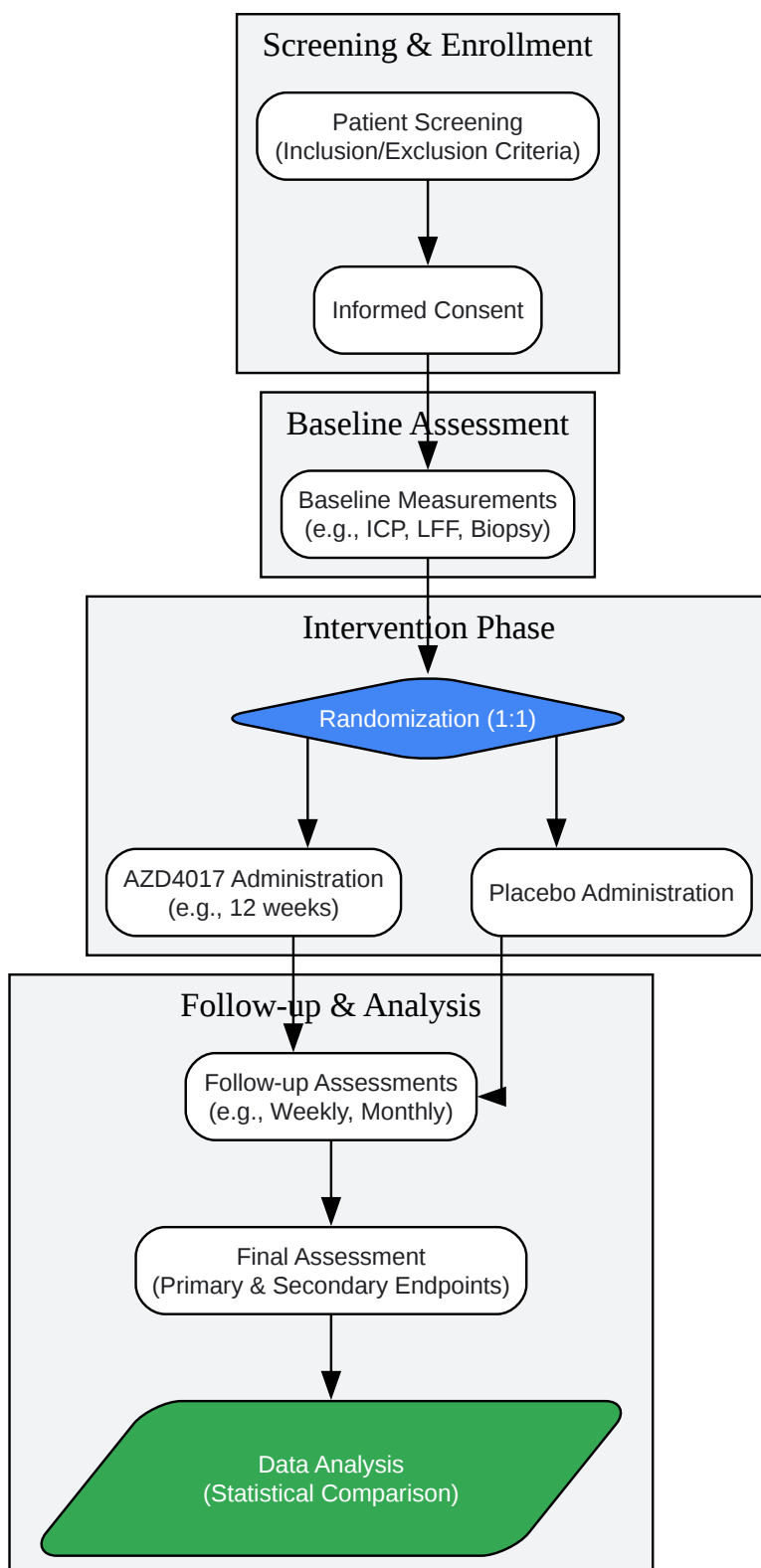
- Primary Outcome: 24-hour ex vivo skin 11 β -HSD1 activity.[4]
- Secondary Outcomes: Systemic 11 β -HSD1 activity (measured by urinary steroid metabolite ratios), wound diameter, and epidermal integrity.[5]

NAFLD/NASH Study

- Study Design: A randomized, double-blind, placebo-controlled, phase II proof-of-concept study.[6]
- Participants: 93 patients with NAFLD or NASH, with or without type 2 diabetes, were randomized (46 to AZD4017, 47 to placebo).[6]
- Intervention: AZD4017 or placebo for 12 weeks.[6]
- Primary Outcomes: Percentage change from baseline to week 12 in liver fat fraction (LFF) and the conversion of ¹³C cortisone to ¹³C cortisol in the liver.[6][7]
- Secondary Outcomes: Changes in liver enzymes, liver fibrosis, body weight, and insulin sensitivity.[6]

Idiopathic Intracranial Hypertension Trial

- Study Design: A multicenter, phase II, double-blind, randomized, placebo-controlled trial.[10][12]
- Participants: 31 female participants with active IIH.[9] 17 were randomized to AZD4017 and 14 to placebo.[9]
- Intervention: 400 mg of AZD4017 or a matching placebo twice daily for 12 weeks.[12]
- Primary Outcome: Change in intracranial pressure, measured by lumbar puncture, over 12 weeks.[12]
- Secondary Outcomes: IIH symptoms, visual function, papilledema, and headache measures.[12]



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Caption: A generalized experimental workflow for a randomized controlled trial.

Conclusion

The cross-validation of AZD4017's effects in different research models reveals a nuanced profile. While the drug consistently demonstrates target engagement by inhibiting 11 β -HSD1 activity systemically and in the liver, its clinical efficacy varies depending on the condition and the specific patient population. In adults with type 2 diabetes, AZD4017 showed promise in improving wound healing.[3][4][5] For patients with NASH and co-existing type 2 diabetes, it led to a significant reduction in liver fat.[6][7] However, in the broader NAFLD/NASH population and in patients with IIH, the primary endpoints were not met, although some positive trends were observed.[6][9] These findings underscore the importance of patient stratification and the selection of appropriate endpoints in the clinical development of 11 β -HSD1 inhibitors. Further research may be warranted to explore the potential of AZD4017 in specific subgroups and in combination with other therapeutic agents.

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References

- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oral 11 β -HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medrxiv.org [medrxiv.org]
- 6. Inhibition of 11 β -Hydroxysteroid dehydrogenase-1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double-blind, placebo-controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of 11 β -Hydroxysteroid dehydrogenase-1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double-blind, placebo-controlled, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. 11 β -Hydroxysteroid dehydrogenase type 1 inhibition in idiopathic intracranial hypertension: a double-blind randomized controlled trial - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. 11 β HSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. m.youtube.com [m.youtube.com]
- 12. Assessing the Efficacy and Safety of an 11 β -Hydroxysteroid Dehydrogenase Type 1 Inhibitor (AZD4017) in the Idiopathic Intracranial Hypertension Drug Trial, IIH:DT: Clinical Methods and Design for a Phase II Randomized Controlled Trial - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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